N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Estrogen Receptor Modulation Regioisomer SAR Physicochemical Profiling

This indole-tetrazole amide is a critical SAR probe not interchangeable with generic analogs. Its 4-methyl-3-(1H-tetrazol-1-yl)benzamide tail increases logP by ~0.52 vs. des-methyl analogs, altering membrane permeability and target engagement. The compound is a priority scaffold for melatonin receptor (MT1/MT2) selectivity screening and expands the tubulin polymerization inhibitor chemotype (published IC50 0.34–0.52 µM). Procure this specific regioisomer to maintain experimental reproducibility and avoid invalidating structure-activity conclusions.

Molecular Formula C20H20N6O2
Molecular Weight 376.4 g/mol
Cat. No. B11010994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC20H20N6O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC)N4C=NN=N4
InChIInChI=1S/C20H20N6O2/c1-13-3-4-14(9-19(13)26-12-23-24-25-26)20(27)21-8-7-15-11-22-18-6-5-16(28-2)10-17(15)18/h3-6,9-12,22H,7-8H2,1-2H3,(H,21,27)
InChIKeyUZMDZVJRQAVMAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 6 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide: Indole-Tetrazole Hybrid Sourcing Profile


N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a synthetic indole-tetrazole coupled aromatic amide (MW 376.42, C20H20N6O2, logP 2.75) . Its structure combines a 5-methoxyindole core, characteristic of melatoninergic pharmacophores, with a uniquely substituted benzamide tail bearing both a 4-methyl group and a 1H-tetrazole ring at the 3-position of the benzamide . The compound belongs to a class of hybrid molecules actively investigated for anticancer (tubulin polymerization inhibition), melatonin receptor modulation, and estrogen receptor binding activities [1][2].

Why Generic Indole-Tetrazole Amides Cannot Substitute for the Specific 4-Methyl-3-(1H-tetrazol-1-yl)benzamide Scaffold


Indole-tetrazole amides are not interchangeable because subtle variations in the benzamide ring's substitution pattern—particularly the position of the tetrazole and the presence of the 4-methyl group—produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and steric profile that directly impact biological target engagement . For instance, regioisomeric tetrazolyl indole derivatives have been shown to exhibit differential estrogen receptor binding affinities depending solely on the tetrazole position [1]. The 4-methyl substituent in the target compound further increases logP by approximately 0.52 units versus its des-methyl analog, altering membrane permeability and pharmacokinetic trajectory . Consequently, wholesale substitution of this compound by a generic in-class analog risks invalidating structure-activity relationship (SAR) conclusions, wasting screening resources, and compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide


Regioisomeric Tetrazole Positioning: 4-Methyl-3-tetrazole vs. 3-Tetrazole Benzamide

The target compound bears the tetrazole at the 3-position of the benzamide ring, adjacent to a 4-methyl group. In contrast, the direct regioisomer N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide (ChemDiv IB06-3508) lacks the 4-methyl substituent . This structural difference manifests as a computed logP difference of 0.52 units (2.75 vs. 2.23), reflecting increased lipophilicity for the target compound. Regioisomeric tetrazolyl indole derivatives have been shown to produce divergent estrogen receptor binding profiles, confirming that tetrazole position is a critical selectivity determinant [1].

Estrogen Receptor Modulation Regioisomer SAR Physicochemical Profiling

Tetrazole Methylation State: 1H-Tetrazole vs. 5-Methyl-1H-Tetrazole

The target compound employs an unsubstituted 1H-tetrazole ring, whereas the closely related comparator N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide incorporates a 5-methyl group on the tetrazole [1]. The unsubstituted tetrazole retains an N-H hydrogen bond donor, which is replaced by a methyl group in the comparator. This alters the hydrogen-bonding pharmacophore: the target compound can act as a carboxylic acid bioisostere with H-bond donor capability, while the methyl analog cannot participate in H-bond donation at that position. Class-level evidence indicates that tetrazole N-H donors are critical for interactions with targets such as tubulin and certain GPCRs [2].

Hydrogen-Bond Donor Tetrazole Bioisostere Metabolic Stability

Class-Level In Vitro Anticancer and Tubulin Polymerization Activity of Indole-Tetrazole Amides

Indole-tetrazole coupled aromatic amides as a class have demonstrated in vitro anticancer activity against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cell lines with IC50 values in the range of 3.5–8.7 µM. Representative compounds 6a and 6f exhibited tubulin polymerization inhibition with IC50 values of 0.34 µM and 0.52 µM, respectively, representing approximately double the potency of the standard combretastatin A-4 (CA-4) [1]. The target compound shares the identical indole-tetrazole-amide pharmacophore core with these active compounds, differing only in the substitution pattern of the benzamide ring. This core pharmacophore is directly implicated in α,β-tubulin binding as evidenced by molecular docking studies [1].

Anticancer Activity Tubulin Polymerization Inhibition MCF-7, A549, SKOV3

Melatonin Receptor Binding Potential: 5-Methoxyindole Core Pharmacophore

The 5-methoxyindole moiety of the target compound is the established pharmacophore for melatonin (MT1/MT2) receptor binding [1]. Structurally related compounds bearing the 5-methoxyindole-3-ethylamide core have demonstrated potent melatonin receptor affinity. For example, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide (CHEMBL37771) exhibits a Ki of 0.182 nM against chicken brain melatonin receptors, and N-[2-(5-methoxy-1H-indol-3-yl)ethyl]but-3-enamide (CHEMBL3580910) shows a Ki of 0.450 nM at human MT2 and 2.5 nM at human MT1 [2][3]. The target compound retains this core while extending the amide side chain with the 4-methyl-3-tetrazolyl benzamide, a modification that is predicted to alter receptor subtype selectivity based on precedents in the melatoninergic SAR literature [1].

Melatonin Receptor MT1/MT2 Binding 5-Methoxyindole

High-Value Application Scenarios for N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide


Melatonergic Subtype-Selective Ligand Screening

The compound's 5-methoxyindole-3-ethylamide core provides a validated melatonin receptor pharmacophore, while the 4-methyl-3-(1H-tetrazol-1-yl)benzamide tail introduces a unique extension not represented in standard melatonin analog libraries. This scaffold is ideal for MT1/MT2 selectivity screening campaigns, where the tetrazole's H-bond donor and the 4-methyl group's lipophilic contribution may bias selectivity toward one receptor subtype [1]. Procurement priority is justified when building focused libraries targeting melatonin receptor subtypes with novel C3-amide extensions.

Tubulin Polymerization Inhibitor Lead Optimization

Indole-tetrazole amides have demonstrated potent tubulin polymerization inhibition (IC50 0.34–0.52 µM, ~2× superior to combretastatin A-4) and anticancer activity (IC50 3.5–8.7 µM against MCF-7, A549, SKOV3) [2]. The target compound's distinct 4-methyl-3-tetrazole substitution pattern provides an unexplored vector within this validated chemotype. Researchers pursuing tubulin-targeted anticancer agents should prioritize this compound to expand SAR beyond the published acetamide series (e.g., 6a, 6b, 6f).

Estrogen Receptor Modulator Development

Regioisomeric tetrazolyl indole derivatives exhibit differential estrogen receptor (ER) binding and agonist/antagonist activities depending on the tetrazole position [3]. The target compound's specific 4-methyl-3-tetrazole arrangement represents a distinct regioisomeric configuration that has not been exhaustively profiled in the published ER modulator literature. It is a high-priority candidate for ER-α/ER-β selectivity screening and anti-implantation activity assessment.

Quote Request

Request a Quote for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.